molecular formula C10H15N5O4 B12395060 (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate

Cat. No.: B12395060
M. Wt: 270.25 g/mol
InChI Key: WZJWHIMNXWKNTO-PNDROITDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. Its unique structure allows it to interact with enzymes and other molecules involved in genetic replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate typically involves the following steps:

    Glycosylation Reaction: The initial step involves the glycosylation of a purine base with a protected sugar derivative. This reaction is usually catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

    Deprotection: The protected sugar moiety is then deprotected using acidic or basic conditions to yield the desired nucleoside.

    Hydration: The final step involves the addition of water to form the hydrate.

Industrial Production Methods: Industrial production of this compound often employs large-scale glycosylation reactions followed by efficient purification techniques such as crystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of substituted purine derivatives.

Chemistry:

  • Used as a precursor in the synthesis of various nucleoside analogs.
  • Employed in studies of nucleic acid chemistry and enzymatic reactions.

Biology:

  • Serves as a probe to study DNA and RNA interactions.
  • Utilized in the investigation of genetic replication and transcription mechanisms.

Medicine:

  • Acts as an antiviral agent by inhibiting viral replication.
  • Used in the development of anticancer drugs targeting rapidly dividing cells.

Industry:

  • Applied in the production of pharmaceuticals and diagnostic reagents.
  • Used in the synthesis of specialty chemicals for research and development.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal genetic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases, RNA polymerases, and various enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    2’-Deoxyadenosine: A deoxyribonucleoside analog used in DNA synthesis.

    Vidarabine: An antiviral nucleoside analog with a similar purine base.

Uniqueness:

  • The presence of the hydroxymethyl group and the specific stereochemistry at the 2, 3, and 5 positions confer unique biochemical properties.
  • The hydrate form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

270.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(413C)oxolan-3-ol;hydrate

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1;

InChI Key

WZJWHIMNXWKNTO-PNDROITDSA-N

Isomeric SMILES

[13CH2]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.